Tribromochloromethane

Description

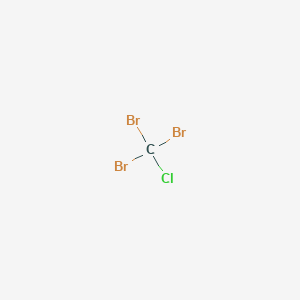

Structure

3D Structure

Properties

IUPAC Name |

tribromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3Cl/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXZMEXQUWZGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024347 | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-15-0 | |

| Record name | Tribromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromochloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOCHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277P08AUIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tribromochloromethane

Halogenation Pathways for Tribromochloromethane Synthesis

Halogenation reactions form the cornerstone of this compound synthesis, involving the substitution of hydrogen or other halogen atoms with bromine and chlorine.

Photochemically Initiated Halogenation of Methane (B114726) Derivatives

The synthesis of halomethanes can be initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of halogen molecules into reactive radicals. This free-radical chain reaction proceeds through initiation, propagation, and termination steps.

The photochemical halogenation of methane is a classic example of a free-radical substitution reaction. When a mixture of methane and a halogen is exposed to UV light, a chain reaction is initiated. ijrpr.com

Reaction Mechanism:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by UV light, generating two chlorine radicals (Cl•). wikipedia.org Cl₂ + UV light → 2Cl•

Propagation: A chlorine radical then abstracts a hydrogen atom from a methane derivative, forming a methyl radical (•CH₃) and hydrogen chloride (HCl). This methyl radical subsequently reacts with a bromine molecule (Br₂) to produce bromomethane and a bromine radical (Br•). The bromine radical can then continue the chain reaction. CH₄ + Cl• → •CH₃ + HCl •CH₃ + Br₂ → CH₃Br + Br•

Termination: The reaction ceases when radicals combine to form stable molecules. wikipedia.org Cl• + Cl• → Cl₂ Br• + Br• → Br₂ •CH₃ + Cl• → CH₃Cl •CH₃ + Br• → CH₃Br •CH₃ + •CH₃ → C₂H₆

While this method can introduce both chlorine and bromine atoms, controlling the reaction to selectively produce this compound is challenging. The reaction typically yields a mixture of various halogenated methanes, including chloromethane, dichloromethane (B109758), trichloromethane, and tetrachloromethane, as well as brominated and mixed chloro-bromo methanes. wikipedia.orglibretexts.org The final product distribution is highly dependent on the reaction conditions, such as the ratio of reactants and the intensity of the UV light. libretexts.org Achieving a high yield of a specific mixed haloalkane like this compound through this pathway is generally impractical due to the formation of multiple products. youtube.com

Direct Halogenation Strategies for Chlorinated Methane Precursors

A more controlled approach to synthesizing this compound involves the direct halogenation of a chlorinated methane precursor, such as chloroform (B151607) (CHCl₃). This method allows for the stepwise replacement of hydrogen or chlorine atoms with bromine.

One documented method involves the reaction of carbon tetrachloride (CCl₄) with aluminum tribromide (AlBr₃). In this reaction, the bromine from the aluminum tribromide displaces chlorine atoms on the carbon tetrachloride.

Reaction Example:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| CCl₄ | AlBr₃ | Reflux | CBr₃Cl + AlCl₃ |

This reaction provides a direct route to this compound by exchanging chlorine atoms for bromine atoms.

Metathesis Reaction Systems for this compound Production

Metathesis, or exchange, reactions provide an alternative pathway for the synthesis of this compound. These reactions involve the exchange of atoms or groups between two reacting chemical species.

Reactivity of Bromoform (B151600) with Chlorinating Agents

Bromoform (CHBr₃) can serve as a starting material for the synthesis of this compound through reaction with a suitable chlorinating agent. This process involves the substitution of the hydrogen atom in bromoform with a chlorine atom.

While specific data on the direct chlorination of bromoform to this compound is not extensively detailed in readily available literature, the principles of halogen exchange reactions suggest that a strong chlorinating agent could effect this transformation. A patent describes a process for chlorinating organic halides containing at least one bromine atom using a catalyst selected from the halides of antimony, tin, zinc, or vanadium. google.com This process can be used to replace bromine atoms with chlorine atoms. For instance, the over-bromination of chloroform can lead to the formation of dibromodichloromethane (CBr₂Cl₂) and this compound (CBr₃Cl) as by-products, which can then be converted to the desired bromotrichloromethane (CBrCl₃) through a subsequent chlorination process. google.com

Hypothetical Reaction Scheme:

| Reactant 1 | Chlorinating Agent | Catalyst | Product |

| CHBr₃ | Cl₂ | e.g., SbCl₅ | CBr₃Cl + HCl |

The reactivity and success of such a reaction would depend on the choice of chlorinating agent and the reaction conditions.

Exploration of Novel Synthetic Routes and Catalytic Enhancements

The development of novel synthetic routes and the use of catalysts are crucial for improving the efficiency, selectivity, and environmental footprint of chemical syntheses.

Recent advancements in organic synthesis have focused on the development of catalytic systems that can facilitate challenging transformations under milder conditions. For the synthesis of mixed haloalkanes like this compound, phase-transfer catalysis (PTC) represents a promising approach. PTC can enhance the reaction rates between reactants that are in different phases (e.g., an aqueous phase and an organic phase) by using a catalyst that facilitates the transfer of one reactant across the interface. crdeepjournal.org This methodology has been successfully applied to the bromomethylation of aromatic compounds, suggesting its potential applicability to the synthesis of haloalkanes. sciencemadness.org

Furthermore, the use of Lewis acids as catalysts in halogenation reactions is a well-established strategy. Lewis acids can activate the halogenating agent, making it more electrophilic and thereby promoting the halogenation of the substrate. While specific applications of Lewis acids for the synthesis of this compound are not widely reported, their general utility in halogenation reactions suggests they could be employed to enhance the efficiency of the synthetic methods described above.

The exploration of novel reagents and reaction conditions continues to be an active area of research. For instance, the use of N-halosuccinimides (NCS and NBS) as sources of electrophilic halogens has become common in organic synthesis. nih.gov These reagents are often safer and easier to handle than gaseous halogens. A hypothetical route could involve the reaction of a suitable organometallic precursor with both a brominating and a chlorinating agent in a controlled manner.

As the field of synthetic chemistry advances, it is anticipated that more efficient and selective methods for the synthesis of this compound and other mixed haloalkanes will be developed, driven by the need for specialized reagents in various fields of research and industry.

Mechanistic Investigations of Tribromochloromethane Reactivity

Fundamental Chemical Reaction Pathways and Mechanisms

The reactivity of tribromochloromethane is predominantly dictated by the nature of its carbon-halogen bonds and the significant positive partial charge on the central carbon atom. This electronic arrangement makes it susceptible to attack by nucleophiles and capable of participating in radical processes.

Nucleophilic Substitution Reactions Involving Halogen Displacement

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom to replace a leaving group. In this compound, the central carbon atom is an electrophilic center due to the high electronegativity of the attached halogen atoms.

The reaction can theoretically proceed via two primary mechanisms: bimolecular nucleophilic substitution (Sₙ2) and unimolecular nucleophilic substitution (Sₙ1). libretexts.org

Sₙ2 Mechanism: This is a single-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org For this compound, the significant steric hindrance created by the four large halogen atoms would make a direct backside attack, characteristic of the Sₙ2 mechanism, challenging.

Sₙ1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the leaving group's departure to form a carbocation intermediate. libretexts.org This is followed by a rapid attack by the nucleophile on the carbocation. The rate of an Sₙ1 reaction depends only on the concentration of the substrate. libretexts.org The formation of a carbocation from this compound is highly unfavorable due to the lack of any stabilizing groups.

In the context of this compound, the carbon-bromine bonds are weaker and longer than the carbon-chlorine bond, making bromide the better leaving group. chemguide.co.uknih.gov Therefore, any nucleophilic substitution would preferentially involve the displacement of a bromide ion.

| Bond | Average Bond Energy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) | Bond Polarity |

|---|---|---|---|

| C-Br | 276 - 290 | 2.96 | Cδ+-Brδ- |

| C-Cl | 339 - 346 | 3.16 | Cδ+-Clδ- |

Radical-Mediated Chemical Transformations

Free-radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This stage involves the formation of initial radicals, usually through the homolytic cleavage of a weak bond by applying energy, such as heat or UV light. libretexts.org In this compound, the C-Br bond is significantly weaker than the C-Cl bond and is the most likely site for initial cleavage, generating a tribromomethyl radical (•CBr₂Cl) and a bromine radical (•Br). chemguide.co.uk

CBr₃Cl + energy → •CBr₂Cl + •Br

Propagation: These are the steps that sustain the chain reaction. A radical formed during initiation reacts with a stable molecule to form a new product and another radical, which can then continue the chain. youtube.com For instance, the bromine radical could abstract a hydrogen atom from an alkane (R-H) to form hydrogen bromide and an alkyl radical (R•). This alkyl radical could then react with another molecule of CBr₃Cl.

•Br + R-H → HBr + R• R• + CBr₃Cl → R-Br + •CBr₂Cl

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. youtube.com

| Bond | Compound | BDE (kJ/mol) | Reference |

|---|---|---|---|

| Br-CBr₃ | Carbon tetrabromide | 209 | ucsb.edu |

| Cl-CCl₃ | Carbon tetrachloride | ~300 | chemguide.co.uk |

| Br-CH₃ | Bromomethane | 284 | ucsb.edu |

| Cl-CH₃ | Chloromethane | ~350 | chemguide.co.uk |

This compound as a Reagent in Complex Organic Synthesis

The unique reactivity of this compound allows it to serve as a valuable reagent in the synthesis of more complex organic molecules, primarily by acting as a source for halogen atoms or trihalomethyl groups.

Intermediate Roles in Multi-step Organic Transformations

This compound can act as a precursor to highly reactive intermediates. Under radical conditions, the formation of the •CBr₂Cl radical allows for its addition across carbon-carbon double bonds in alkenes. This radical addition reaction is a powerful tool for C-C bond formation and functionalization. The mechanism typically involves the addition of the radical to the alkene to form a new carbon-centered radical, which then propagates the chain by abstracting a bromine atom from another molecule of CBr₃Cl.

This pathway allows for the synthesis of complex alkyl bromides, which can then undergo further transformations. Related compounds like chloroform (B151607) and bromoform (B151600) are known to generate dihalocarbenes upon treatment with a base, which can then react with alkenes to form dihalocyclopropanes. youtube.com By analogy, this compound could potentially serve as a precursor for bromochlorocarbene (:CBrCl) under similar conditions.

Selective Halogenation Applications in Synthetic Chemistry

Halogenation is a key transformation in organic synthesis, but controlling the selectivity can be challenging. wikipedia.org Free-radical halogenations are often unselective. However, bromine radicals are generally less reactive and more selective than chlorine radicals, preferentially abstracting the most weakly bonded hydrogen atom to form the most stable alkyl radical (tertiary > secondary > primary). libretexts.orgchemistrysteps.com

Given its structure, this compound can serve as a source for bromine atoms in radical reactions. Its reactivity can be compared to related polyhalogenated alkanes, which are used in specific halogenation reactions. For example, bromotrichloromethane has been effectively used as a chlorinating agent in the synthesis of gem-dichloroalkenes from aldehydes in the presence of triphenylphosphine, offering a safer alternative to carbon tetrachloride. organic-chemistry.org This suggests that this compound could potentially be employed in similar transformations, acting as a donor of either bromine or chlorine depending on the specific reaction conditions and reagents used.

Kinetic and Thermodynamic Characterization of this compound Reactions

The feasibility and rate of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Thermodynamic data provides insight into the stability of the molecule and the energy changes associated with its reactions. The standard enthalpy of formation (ΔfH°) is a key measure of a compound's stability.

| Property | Value | Units | Source |

|---|---|---|---|

| Molecular Weight | 287.176 | g/mol | nist.gov |

| ΔfH°(gas, 298.15 K) | 54.8 ± 1.5 | kJ/mol | anl.gov |

| ΔfH°(gas, 0 K) | 77.6 | kJ/mol | anl.gov |

| Boiling Point (Tboil) | 377.45 | K | nist.gov |

From a kinetic standpoint, the rates of reactions involving this compound are described by specific rate laws. For the hypothetical nucleophilic substitution reactions discussed:

Sₙ1 Rate Law: Rate = k[CBr₃Cl]

Sₙ2 Rate Law: Rate = k[CBr₃Cl][Nucleophile]

The rate constant, k, is temperature-dependent, as described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the temperature in Kelvin. For radical reactions, these parameters are crucial. For example, a study on the related reaction of the trichloromethyl radical with molecular bromine (CCl₃ + Br₂ → CCl₃Br + Br) determined the Arrhenius expression over a temperature range of 300-532 K to be k₁ = (1.8 ± 0.4) x 10⁸ L mol⁻¹ s⁻¹ * exp[(-1.43 ± 0.29) kcal mol⁻¹/RT]. researchgate.net Similar experimental studies would be required to precisely quantify the kinetics of this compound's radical and nucleophilic reactions.

Environmental Dynamics and Biogeochemical Cycling of Tribromochloromethane

Formation Mechanisms within Environmental Matrices

The presence of tribromochloromethane in the environment is attributed to both human activities and natural processes. Anthropogenic sources, particularly water treatment, are considered the primary contributors, while biogenic and geogenic pathways also play a role in its environmental budget.

This compound is commonly formed as a disinfection byproduct (DBP) during the chlorination of drinking water. The fundamental reaction involves the interaction of chlorine, used as a disinfectant, with natural organic matter (NOM) present in the raw water sources. The formation and speciation of trihalomethanes, including this compound, are influenced by a complex interplay of several factors.

The key reaction pathway involves the oxidation of bromide ions (Br⁻), naturally present in water sources, by chlorine (in the form of hypochlorous acid, HOCl) to form hypobromous acid (HOBr). Both HOCl and HOBr are powerful halogenating agents that react with NOM precursors, such as humic and fulvic acids, to produce a suite of halogenated DBPs. The incorporation of bromine into the trihalomethane structure is favored because bromine is a more reactive halogenating agent than chlorine.

The relative abundance of different THM species, including trichloromethane (chloroform), bromodichloromethane, dibromochloromethane, and tribromomethane (bromoform), is strongly dependent on the concentration of bromide in the source water. Higher bromide concentrations lead to a shift in the speciation of THMs towards more brominated compounds.

Several key parameters influence the rate and extent of this compound formation during water disinfection:

Bromide Concentration: This is the most critical factor determining the formation of brominated THMs. As the bromide-to-chlorine ratio increases, the formation of this compound and other bromine-containing THMs is enhanced, while chloroform (B151607) formation decreases.

pH: Higher pH levels generally promote the formation of trihalomethanes. However, the effect can be complex, as pH also influences the speciation of both chlorine and the organic precursors. Some studies have shown that chlorination at high pH leads to an increased formation of bromine-containing trihalomethanes. wikipedia.org

Temperature: Increased water temperature generally leads to higher rates of THM formation, including this compound.

Chlorine Dose and Contact Time: Higher chlorine doses and longer contact times between the disinfectant and the organic matter typically result in increased THM production.

Nature of Natural Organic Matter (NOM): The composition and reactivity of NOM in the source water significantly affect the types and quantities of DBPs formed. Hydrophobic fractions of NOM are often found to have a higher potential for forming haloacetic acids and trihalomethanes.

| Factor | Effect on this compound Formation | Underlying Mechanism |

|---|---|---|

| Increased Bromide Ion Concentration | Increases formation | Oxidation of bromide by chlorine forms hypobromous acid, a more reactive brominating agent, leading to the formation of brominated THMs. |

| Increased pH | Generally increases formation | Affects the speciation of chlorine and the reactivity of organic precursors, with higher pH often favoring THM formation pathways. |

| Increased Temperature | Increases formation rate | Enhances the kinetics of the chemical reactions between disinfectants and natural organic matter. |

| Increased Chlorine Dose | Increases formation | Provides more reactant for the formation of disinfection byproducts. |

| Longer Contact Time | Increases formation | Allows more time for the reactions between disinfectants and organic precursors to proceed. |

| Nature of NOM | Variable; hydrophobic fractions are often more reactive | The structure and functional groups of organic matter determine its reactivity towards halogenation. |

While disinfection processes are a major source, this compound is also produced through natural pathways.

Biogenic Formation: A significant natural source of brominated methanes, including tribromomethane (bromoform) and likely this compound, is marine macroalgae (seaweeds). chartsbin.com Certain species of marine algae possess enzymes called haloperoxidases, which can catalyze the halogenation of organic compounds in the presence of halide ions (like bromide) and hydrogen peroxide. This biological process is thought to be a defense mechanism for the algae. The production rates can vary substantially between different algal species. Given the abundance of bromide in seawater, the biogenic production of a variety of brominated organic compounds is a significant natural phenomenon.

Geogenic Formation: Geogenic sources of contamination originate from geological processes. vliz.benih.gov While certain geological formations can release elements like arsenic and fluoride into groundwater, the geogenic formation of complex halogenated organic compounds like this compound is not considered a significant pathway. The conditions required for the abiotic formation of such compounds in geological matrices are not common.

Environmental Fate and Transport Processes

Once formed, this compound is subject to various transport and transformation processes that determine its distribution and persistence in the environment. Its physicochemical properties, such as volatility, water solubility, and partitioning behavior, are key determinants of its environmental fate.

| Property | Value |

|---|---|

| Chemical Formula | CBr₃Cl |

| Molar Mass | 287.17 g/mol |

| Boiling Point | 156.1 °C |

| Melting Point | 54 °C |

| Solubility in Water | Soluble |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.3 (estimated) |

Once in the troposphere, the atmospheric lifetime of this compound is primarily determined by its reaction with hydroxyl radicals (•OH). fluorocarbons.orgepa.gov Photolysis (degradation by sunlight) is not expected to be a major removal process for this compound in the lower atmosphere. The atmospheric lifetime of a related compound, chloroform, is estimated to be around 18 months, suggesting that this compound would also have a relatively long persistence in the atmosphere, allowing for long-range transport. epa.gov This long-range transport can lead to its distribution to regions far from its original sources.

In aquatic systems, the fate of this compound is governed by several processes, including volatilization, advection (transport with water flow), and potential degradation. As mentioned, volatilization to the atmosphere is a significant removal mechanism from surface waters.

Its solubility in water allows it to be transported with water currents in rivers, lakes, and groundwater. However, its moderate octanol-water partition coefficient (Log Kow of approximately 3.3) indicates a tendency to partition into organic matter. This means it can associate with dissolved organic carbon and suspended particulate matter in the water column, which can affect its transport and bioavailability. Biodegradation in aquatic systems can occur, but it is generally a slow process for halogenated methanes, particularly under aerobic conditions.

When this compound in water comes into contact with soil or sediment, it can be sorbed to the solid phase. The primary mechanism for the sorption of non-polar organic compounds like this compound is partitioning into the soil or sediment's organic carbon content. The extent of this sorption is quantified by the soil organic carbon-water partition coefficient (Koc).

An exact experimental Koc value for this compound is not widely reported, but it can be estimated from its Log Kow. A higher Koc value indicates a stronger tendency for the chemical to bind to soil and sediment, which reduces its mobility in the subsurface environment. Compounds with strong sorption to soil are less likely to leach into groundwater or be transported with surface runoff. The sorption process is reversible, and changes in environmental conditions can lead to the release of the compound back into the water phase. Biodegradation in soil and sediment can occur, with anaerobic conditions sometimes favoring the degradation of halogenated compounds through reductive dehalogenation, although this process can be slow.

Degradation Pathways and Remediation Strategies of this compound

The environmental persistence and potential toxicity of this compound necessitate the development of effective degradation and removal strategies. Research into its environmental dynamics has revealed several pathways for its transformation and breakdown, broadly categorized into abiotic and biotic mechanisms. Furthermore, various engineered remediation technologies have been explored to accelerate its removal from contaminated media.

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic degradation mechanisms are photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation. While direct studies on this compound are limited, the principles of photodegradation for halogenated methanes are well-established. UV radiation can provide the necessary energy to break the carbon-halogen bonds in the this compound molecule, leading to the formation of reactive radicals. These radicals can then participate in further reactions, ultimately leading to the mineralization of the compound. The effectiveness of photodegradation is influenced by factors such as the intensity and wavelength of UV radiation, the presence of photosensitizing agents in the environment, and the specific environmental matrix (air, water, or soil).

Table 1: Key Factors Influencing Abiotic Degradation of this compound

| Degradation Mechanism | Influencing Factors | Expected Outcome |

|---|---|---|

| Photodegradation | UV radiation intensity and wavelength, presence of photosensitizers. | Cleavage of carbon-halogen bonds, formation of reactive radicals, potential for mineralization. |

| Hydrolysis | Temperature, pH (particularly alkaline conditions). | Slow cleavage of the molecule by water, likely a minor degradation pathway under typical environmental conditions. pnnl.gov |

Advanced Oxidation Processes for Environmental Attenuation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mtsalutebenessere.it AOPs are considered a promising technology for the remediation of water contaminated with persistent organic pollutants like this compound. researchgate.netmdpi.com

These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals, which can oxidize a wide range of organic compounds. mtsalutebenessere.it Common AOPs include:

Ozone/UV: The combination of ozone (O3) and UV light generates hydroxyl radicals and has been shown to be effective in reducing total organic carbon (TOC) and the formation potential of disinfection by-products. mtsalutebenessere.it

Hydrogen Peroxide/UV (H₂O₂/UV): UV light causes the cleavage of hydrogen peroxide, producing hydroxyl radicals. This process is effective in transforming the molecular weight of natural organic matter and reducing the formation potential of trihalomethanes and haloacetic acids. mtsalutebenessere.it

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. The reaction can be enhanced with the use of UV light (photo-Fenton).

AOPs can effectively degrade trihalomethanes, and by extension, this compound, by breaking them down into smaller, less harmful molecules, and ultimately to carbon dioxide, water, and inorganic halides. researchgate.net

Table 3: Comparison of Selected Advanced Oxidation Processes for Organic Contaminant Removal

| AOP Method | Description | Advantages |

|---|---|---|

| O₃/UV | Utilizes ozone and UV light to generate hydroxyl radicals. | High efficiency in reducing TOC and UV₂₅₄ absorbance. mtsalutebenessere.it |

| H₂O₂/UV | Employs hydrogen peroxide and UV light to produce hydroxyl radicals. | Effective in reducing the formation potential of disinfection by-products. mtsalutebenessere.ittrojantechnologies.com |

| Fenton (Fe²⁺/H₂O₂) | Involves the reaction of hydrogen peroxide with ferrous iron. | Can be cost-effective, does not require UV light. |

Biofiltration and Other Physico-Chemical Removal Approaches

In addition to in-situ degradation, various ex-situ treatment technologies can be employed to remove this compound from contaminated air and water.

Biofiltration is a biological treatment process used for the removal of volatile organic compounds (VOCs) from contaminated air streams and dissolved contaminants from water. nih.gov The process involves passing the contaminated fluid through a filter bed containing microorganisms that are attached to a support medium. nih.gov The contaminants are first transferred from the fluid phase to a biofilm on the surface of the filter medium, where they are then biodegraded by the resident microbial population. nih.gov Biofiltration has been successfully applied to the removal of chlorinated VOCs like chloroform, demonstrating removal efficiencies between 69.9% and 80.9% in some studies. researchgate.net This technology is considered cost-effective and environmentally friendly as it converts pollutants into less harmful substances like carbon dioxide and water. nih.gov

Other physico-chemical removal approaches include:

Adsorption: This process involves the accumulation of the contaminant on the surface of a solid adsorbent material. Activated carbon is a widely used adsorbent for the removal of organic compounds from water and air due to its high surface area and porous structure.

Air Stripping: This is a process where volatile contaminants are transferred from water to air. The contaminated water is passed over a packing material that provides a large surface area for mass transfer, while clean air is blown through, stripping the volatile compounds from the water.

Membrane Filtration: Technologies like reverse osmosis and nanofiltration can be effective in removing a wide range of contaminants from water. However, their effectiveness for small, volatile molecules like this compound can be limited.

Table 4: Overview of Removal Technologies for Volatile Organic Compounds

| Technology | Mechanism | Target Phase | Key Features |

|---|---|---|---|

| Biofiltration | Sorption and biodegradation by microorganisms. nih.gov | Air, Water | Cost-effective, environmentally friendly, converts pollutants. nih.gov |

| Activated Carbon Adsorption | Physical adsorption onto a porous solid medium. | Air, Water | High removal efficiency for a broad range of organic compounds. |

| Air Stripping | Mass transfer of volatile compounds from water to air. | Water | Effective for volatile and semi-volatile compounds. |

| Membrane Filtration | Size exclusion and diffusion through a semi-permeable membrane. | Water | Effective for a range of dissolved contaminants, but may be less so for small volatile molecules. |

Advanced Toxicological Research and Mechanistic Health Impact Studies of Tribromochloromethane

In Vitro Toxicological Assays and Cellular Responses

Cytotoxicity and Genotoxicity Investigations (e.g., DNA Damage Induction)

In vitro studies have been instrumental in identifying the cytotoxic and genotoxic potential of brominated trihalomethanes like tribromochloromethane. Research using human lymphoblastic leukemia cells (CCRF-CEM) demonstrated that exposure to brominated THMs induces DNA strand breaks. The genotoxic potency was observed to increase with the degree of bromine substitution, with tribromomethane (bromoform), a close structural analog of this compound, being the most potent among the THMs tested.

In one study, a 2-hour exposure to bromoform (B151600) at concentrations of 5 mM and 10 mM resulted in a significant induction of DNA strand breaks. cdc.gov Notably, these cells, which were positive for the GSTT1-1 gene, showed a compromised capacity for DNA repair after exposure to bromoform, as evidenced by an increased amount of DNA damage 22 hours after the initial exposure. cdc.govacgih.org This suggests that the compound may not only cause initial DNA lesions but also interfere with the cellular mechanisms responsible for their repair. cdc.gov

Further research has shown that bromoform can induce sister-chromatid exchanges in Chinese hamster ovary cells and human lymphocytes. acgih.org It has also tested positive in the mouse lymphoma cell mutation assay. acgih.org However, results from in vivo genotoxicity assays have been less consistent. Studies assessing the potential for bromoform to cause chromosomal damage in mouse bone marrow (micronucleus test) or to induce unscheduled DNA synthesis (UDS) in rat liver have yielded negative results. oup.comnih.gov This discrepancy highlights the complexity of extrapolating in vitro findings to whole-organism effects, where metabolic activation and detoxification processes play a significant role. oup.com

| Concentration (mM) | DNA Strand Breaks/cell/μM | % DNA Damage |

|---|---|---|

| 5 | 16,800 | 24.12% |

| 10 | 34,030 | 42.79% |

Oxidative Stress Response Pathway Activation

The toxic effects of this compound are closely linked to the induction of oxidative stress. The metabolic processing of brominated THMs is a key initiating event. Metabolism by cytochrome P450 enzymes can generate reactive intermediates, including free radicals. acgih.orgnih.gov These highly reactive species can interact with and damage essential cellular macromolecules. nih.gov

The generation of reactive oxygen species (ROS) that exceeds the cell's antioxidant capacity leads to a state of oxidative stress. nih.gov This can trigger a cascade of damaging events, including lipid peroxidation, where free radicals attack lipids in cell membranes, leading to loss of membrane integrity and function. nih.govcdc.gov Proteins and DNA are also susceptible to oxidative damage. nih.gov The overwhelming of antioxidant defense systems, such as glutathione, further exacerbates tissue injury. nih.gov Studies have proposed that oxidative stress is a potential mechanism through which THMs may contribute to cellular damage in various tissues. frontiersin.org

In Vivo Studies and Organ-Specific Mechanistic Effects

Hepatic and Renal Pathophysiology

Consistent with mechanisms identified in vitro, in vivo studies in animal models have established the liver and kidneys as primary target organs for this compound and related compounds. cdc.govcdc.gov The high metabolic activity in these organs makes them particularly vulnerable to toxicity mediated by reactive metabolites. nih.gov

In the liver, oral exposure to bromoform has been shown to cause a range of effects, from fatty changes and hepatocellular vacuolization at lower doses to focal necrosis at higher doses. cdc.gov These findings are indicative of significant disruption to hepatic cell structure and function.

The kidneys are also a target for toxicity. cdc.gov Oxidative stress generated during the metabolism and excretion of THMs contributes to nephrotoxicity. nih.gov Pathological findings in animal studies include tubular cell degeneration and nephrosis. cdc.gov Studies comparing different THMs have suggested that brominated compounds like bromodichloromethane may be slightly more toxic to the kidney at lower doses and cause more persistent liver toxicity than their chlorinated counterparts. nih.govoup.com This increased potency may be related to differences in metabolism to reactive intermediates or variations in how the compounds are distributed and retained in tissues. nih.gov

Carcinogenesis Pathways and Modes of Action (e.g., Threshold vs. Non-threshold)

The carcinogenic potential of this compound and its analogs is complex, with evidence suggesting multiple possible pathways. The U.S. Environmental Protection Agency (EPA) has classified bromoform as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animals and some evidence of genotoxicity. epa.govepa.gov Chronic oral exposure in rats has been linked to an increased incidence of intestinal tumors. cdc.govacgih.org

The mode of action—whether it follows a threshold or non-threshold model—is a critical question in risk assessment. A non-threshold model is typically assumed for genotoxic carcinogens, where any level of exposure is thought to carry some level of risk. In contrast, non-genotoxic carcinogens are often considered to have a threshold, a dose below which no adverse effects are expected. Their carcinogenic effects often arise secondary to chronic tissue injury, inflammation, and regenerative cell proliferation.

Reproductive and Developmental Toxicology (Mechanistic Basis)

The mechanistic basis for the reproductive and developmental toxicity of this compound is not well-established, and available data are limited, primarily coming from studies on bromoform. Animal studies have not indicated that bromoform is a major teratogen, as exposure during gestation in rats did not lead to significant fetal malformations or visceral anomalies. acgih.org

However, some developmental effects have been noted. At higher exposure levels, an increased incidence of minor skeletal abnormalities, such as delayed ossification, was observed in rat fetuses. tandfonline.com This suggests a potential for developmental delays or disruptions at sufficient doses. While animal data have not shown significant histological damage to reproductive organs, very high-dose exposures may be associated with reduced fertility. cdc.gov Epidemiological studies investigating mixtures of disinfection byproducts in drinking water have suggested potential associations between exposure to brominated THMs and certain birth defects, highlighting the need for further research into the specific effects of individual compounds. nih.gov The underlying mechanisms for any potential developmental effects are currently unknown but could be related to the broader mechanisms of cellular toxicity and oxidative stress.

Comparative Toxicology with Structurally Related Halogenated Organic Compounds

This compound belongs to the trihalomethane (THM) family, a group of chemical compounds that are often formed as disinfection byproducts (DBPs) during water chlorination. hydroviv.comepa-water.com The toxicological properties of these compounds are not uniform and are highly dependent on their specific molecular structure. Comparative toxicology studies focusing on structurally related halogenated methanes are crucial for understanding the potential health risks associated with exposure to complex DBP mixtures found in the environment.

Structure-Activity Relationships in Trihalomethane Toxicity

Structure-activity relationship (SAR) analysis is a method used to predict the biological activity and toxicity of chemicals based on their molecular structure. nih.govresearchgate.net For trihalomethanes, the key structural variables influencing toxicity are the number and type of halogen atoms (bromine vs. chlorine) attached to the single carbon atom.

Research indicates a clear trend in the toxicological profiles of THMs based on their halogenation pattern. Generally, the cytotoxicity, genotoxicity, and mutagenicity of THMs increase with the degree of bromine substitution. researchgate.netnih.gov Systematic reviews of toxicological data have shown that while chloroform (B151607) (trichloromethane) primarily exhibits cytotoxic effects, the brominated THMs—including bromodichloromethane, dibromochloromethane, and bromoform—are not only cytotoxic but also genotoxic and mutagenic. researchgate.netnih.gov

This distinction in toxic mechanisms is significant. The mutagenicity of bromodichloromethane, for instance, appears to be enhanced by glutathione S-transferase (GST)-mediated conjugation, a metabolic pathway for which chloroform has a comparatively low affinity, suggesting that different THMs can induce mutations through different mechanisms. epa.gov

Comparative studies on specific organ toxicity further illustrate these structure-activity relationships. An acute toxicity study comparing bromodichloromethane (BDCM) and chloroform found that while both were hepatotoxic, BDCM caused significantly greater and more persistent elevations in serum markers for liver damage 48 hours after exposure. nih.govoup.com The study also suggested that BDCM may be slightly more toxic to the kidney at lower doses. oup.com Potency differences between the two THMs may be attributable to pharmacokinetic dissimilarities, such as greater metabolism of BDCM into reactive metabolites. oup.com The carcinogenic risk contribution of THMs in drinking water has been observed in the order of dibromochloromethane > bromodichloromethane > bromoform > chloroform. nih.gov

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Toxicological Findings Related to Structure |

|---|---|---|---|

| Chloroform | CHCl₃ | 119.38 | Primarily cytotoxic; considered less mutagenic and genotoxic compared to brominated analogues. researchgate.netnih.gov |

| Bromodichloromethane (BDCM) | CHBrCl₂ | 163.83 | Demonstrates greater hepatotoxicity than chloroform. nih.govoup.com It is mutagenic and potentially genotoxic. oup.com |

| Dibromochloromethane (DBCM) | CHBr₂Cl | 208.28 | Classified as cytotoxic, genotoxic, and mutagenic. researchgate.netnih.gov Shows a higher carcinogenic risk contribution than chloroform and BDCM. nih.gov |

| This compound | CBr₃Cl | 287.17 | As a highly brominated methane (B114726), it fits the structural pattern associated with increased genotoxicity and mutagenicity. |

| Bromoform (Tribromomethane) | CHBr₃ | 252.73 | Also classified as cytotoxic, genotoxic, and mutagenic. researchgate.netnih.gov |

Mixtures Toxicology and Interactive Effects of Disinfection Byproducts

In practice, human exposure to trihalomethanes occurs in the context of complex mixtures, as disinfected water contains a variety of DBPs. hydroviv.comacs.org More than 600 different DBPs have been identified, and the toxicology of these mixtures is a significant challenge because the combined effects of the chemicals are not always predictable. hydroviv.comresearchgate.net The toxicities of individual DBPs are generally assumed to be additive, but this may not accurately reflect the true risk of the mixture. acs.org Assessing the health impact of DBP mixtures is critical, as interactions between compounds can potentially lead to additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects) outcomes.

Recognizing this complexity, researchers have developed frameworks to evaluate the impact of chemical mixtures. The interaction-based hazard index (HIINT) is one such approach designed to characterize toxicologic interactions within a mixture. nih.gov The U.S. Environmental Protection Agency (EPA) sponsored a multipurpose toxicology study specifically to evaluate the HIINT formula using a quaternary mixture of four common THMs: chloroform, bromoform, bromodichloromethane, and chlorodibromomethane. nih.gov These four THMs were chosen because they are structurally and toxicologically similar, with the liver being a common target organ. nih.gov Such studies are essential for moving beyond single-chemical risk assessments to better understand the real-world health implications of DBP exposure.

The composition of THM mixtures in drinking water can vary significantly based on the source water characteristics (e.g., bromide and organic matter content) and the treatment process used. nih.gov However, chloroform is often the most prevalent THM species, particularly in water treated solely with chlorine. who.int

| Trihalomethane (THM) | Typical Percentage Contribution in Surface Water Source (Example) |

|---|---|

| Chloroform (CHCl₃) | 42% |

| Bromodichloromethane (CHBrCl₂) | 34% |

| Dibromochloromethane (CHBr₂Cl) | 24% |

| Bromoform (CHBr₃) | 0% |

This table is based on example data from a study on THM species in drinking water from a surface water source, illustrating a common distribution pattern. aloki.hu

Sophisticated Analytical Methodologies for Tribromochloromethane Quantification and Characterization

Advanced Chromatographic Techniques and Enhancements

The quantification of tribromochloromethane, particularly at trace levels in environmental matrices, necessitates the use of sophisticated analytical methodologies. Gas chromatography, coupled with highly sensitive detectors, stands as a primary tool for this purpose. Enhancements in sample preparation, such as purge-and-trap techniques, are crucial for achieving the low detection limits required for regulatory monitoring and research.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of halogenated compounds like this compound. gcms.czceda.ac.ukchromatographyonline.com The ECD is particularly adept at detecting electronegative species, making it an ideal choice for quantifying trace amounts of compounds containing halogens such as chlorine and bromine. measurlabs.comscioninstruments.com

The fundamental principle of the ECD involves a radioactive source, typically Nickel-63, which emits beta particles (electrons). scioninstruments.com These electrons generate a steady baseline current in the detector. measurlabs.com When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current. measurlabs.comscioninstruments.com This reduction in current is proportional to the concentration of the analyte, allowing for highly sensitive quantification. scioninstruments.com The ECD can be 10 to 1000 times more sensitive than a flame ionization detector (FID) for certain analytes. mfd.org.mk

Due to its exceptional sensitivity to halogenated compounds, GC-ECD is widely employed in environmental analysis for monitoring pollutants such as pesticides, polychlorinated biphenyls (PCBs), and disinfection byproducts, which include trihalomethanes like this compound. gcms.czmeasurlabs.comscioninstruments.com While highly sensitive, the ECD has a limited dynamic linear range, which must be experimentally determined for accurate quantification. mfd.org.mk

Table 1: Key Characteristics of GC-ECD for this compound Analysis

| Feature | Description |

|---|---|

| Principle of Detection | Electron capture by electronegative analytes from a radioactive source (Ni-63), leading to a decrease in detector current. scioninstruments.com |

| Selectivity | Highly selective for compounds containing electronegative elements, especially halogens (Cl, Br). chromatographyonline.com |

| Sensitivity | Capable of detecting analytes at parts-per-billion (ppb) or even parts-per-trillion (ppt) concentration ranges. mfd.org.mk |

| Application | Widely used for the analysis of halogenated pollutants, including pesticides and trihalomethanes, in environmental samples. gcms.czmeasurlabs.com |

| Limitation | Limited dynamic linear range compared to other detectors. mfd.org.mk |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile analytical technique for the definitive identification and quantification of volatile and semi-volatile organic compounds, including this compound, at trace levels. intertek.comyoutube.com It is often considered the "gold standard" in forensic and environmental trace analysis due to its ability to separate complex mixtures and provide structural information for confirmation. spectroscopyonline.com

In a GC-MS system, the gas chromatograph separates the components of a sample mixture, and the eluting compounds are then introduced into the mass spectrometer. youtube.com The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. youtube.com This allows for highly specific identification of the analyte. For trace analysis, GC-MS can operate in selected ion monitoring (SIM) mode, which significantly enhances sensitivity by monitoring only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. cdc.gov

The sensitivity of modern GC-MS instruments allows for the detection of contaminants at low parts-per-billion (ppb) levels. gcms.cz For even greater specificity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. intertek.comnih.gov This technique involves the selection of a specific parent ion, its fragmentation, and the subsequent analysis of a specific daughter ion, which provides a higher degree of certainty in compound identification and quantification at ultra-trace levels. intertek.comnih.gov

Table 2: Comparison of GC-MS Modes for this compound Trace Analysis

| Mode | Principle | Advantages for Trace Analysis |

|---|---|---|

| Full Scan | The mass spectrometer scans across a wide range of mass-to-charge ratios, providing a complete mass spectrum. | Provides comprehensive structural information for compound identification. |

| Selected Ion Monitoring (SIM) | The mass spectrometer is set to detect only specific, pre-selected ions characteristic of the target analyte. | Increased sensitivity and lower detection limits compared to full scan mode. cdc.gov |

| Tandem MS (MS/MS) | A precursor ion is selected, fragmented, and a specific product ion is monitored. | High selectivity and specificity, reducing matrix interference and improving detection in complex samples. intertek.comnih.gov |

Purge-and-Trap Sample Preparation for Volatile Halocarbons

Purge-and-trap is a widely used sample preparation technique for the analysis of volatile organic compounds (VOCs), including volatile halocarbons like this compound, in water and solid samples. sigmaaldrich.comgcms.cz This method is particularly effective for concentrating analytes that are insoluble or have low solubility in water and possess boiling points below 200°C. gcms.cz It is a dynamic headspace technique that offers significantly higher extraction efficiency compared to static headspace analysis. teledynelabs.com

The process involves three main steps:

Purging: An inert gas, such as helium or nitrogen, is bubbled through the sample (typically aqueous) for a specific duration. gcms.czosti.gov This action strips the volatile compounds from the sample matrix and transfers them to the gas phase. teledynelabs.com

Trapping: The gas stream containing the purged analytes is passed through a trap packed with one or more adsorbent materials. sigmaaldrich.comteledynelabs.com The adsorbents retain the VOCs while allowing the inert purge gas to pass through. sigmaaldrich.com Traps often contain a combination of adsorbents to efficiently capture a wide range of volatile compounds. teledynelabs.com

Desorption: After purging is complete, the trap is rapidly heated. gcms.cz This thermal desorption process releases the trapped analytes, which are then swept by a carrier gas into the gas chromatograph for separation and analysis. sigmaaldrich.com

The purge-and-trap technique, when coupled with GC-ECD or GC-MS, allows for the detection of volatile halocarbons at very low concentration levels, often in the ng/L range. researchgate.netnih.gov The efficiency of the process is dependent on several parameters, including purge time, gas flow rate, and sample temperature. osti.gov

Table 3: Stages of Purge-and-Trap for this compound Analysis

| Stage | Description | Key Parameters |

|---|---|---|

| Purge | An inert gas is bubbled through the sample, transferring volatile analytes from the liquid/solid phase to the gas phase. teledynelabs.com | Purge gas (He, N₂), flow rate, purge time, sample temperature. osti.gov |

| Trap | The gas stream passes through an adsorbent-filled trap, which retains the analytes of interest. sigmaaldrich.com | Adsorbent material(s), trap temperature. |

| Desorb | The trap is rapidly heated, releasing the analytes into the carrier gas stream for transfer to the GC. gcms.cz | Desorb temperature, desorb time, carrier gas flow. |

Spectroscopic Characterization in Research Settings

Beyond quantification, spectroscopic techniques are indispensable for the fundamental characterization of this compound. Infrared and nuclear magnetic resonance spectroscopy provide detailed information about the molecule's vibrational modes and nuclear environment, respectively, which is crucial for structural confirmation and for probing its behavior in chemical reactions.

Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is a valuable tool for the characterization of this compound, providing insights into its molecular vibrations. The infrared spectrum of a molecule is unique and can be used for identification. For a molecule like this compound (CBr₃Cl), which belongs to the C₃ᵥ point group, theory predicts six fundamental vibrational modes. nist.govaip.org

The infrared spectra of this compound have been measured over various wavelength ranges, allowing for the assignment of observed absorption bands to specific molecular vibrations. nist.gov These assignments are often supported by data from Raman spectroscopy. aip.org The primary absorption bands correspond to stretching and bending vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.

Key vibrational frequencies for this compound as observed in its solid-phase IR spectrum include a C-Cl stretch around 747 cm⁻¹, a CBr₃ symmetric stretch at approximately 329 cm⁻¹, and a CBr₃ degenerate stretch near 675 cm⁻¹. nist.gov The measurement of these vibrational bands helps to confirm the molecular structure and can be used to study intermolecular interactions in different physical states or solvent environments. nist.gov

Table 4: Fundamental Vibrational Frequencies of this compound

| Symmetry Species | Approximate Type of Mode | Selected Frequency (cm⁻¹) (Infrared, solid) |

|---|---|---|

| a₁ | C-Cl stretch | 747 |

| a₁ | CBr₃ symmetric stretch | 329 |

| a₁ | CBr₃ symmetric deformation | 210 |

| e | CBr₃ degenerate stretch | 675 |

| e | C-Cl bend | 211 (Calculated) |

| e | CBr₃ degenerate deformation | 141 |

Data sourced from Shimanouchi, 1972. nist.gov

Advanced Detection Strategies for Environmental and Biological Matrices

The accurate quantification and characterization of this compound in complex environmental and biological samples necessitate the use of highly sensitive and selective analytical techniques. Due to its volatile nature, methods typically involve gas chromatography (GC) coupled with a sensitive detector. The choice of sample preparation and introduction technique is critical to achieving the low detection limits required for exposure assessment and environmental monitoring.

Biomonitoring Methodologies for Exposure Assessment

Biomonitoring provides a direct measure of an individual's internal dose of a chemical, integrating exposure from all possible routes. For a volatile organic compound like this compound, common biological matrices for analysis include blood, urine, and exhaled breath. The primary analytical challenge lies in efficiently extracting the compound from the complex biological matrix while minimizing loss and interference.

Established methods for the analysis of trihalomethanes, which are applicable to this compound, often employ purge-and-trap or headspace analysis for sample introduction, followed by gas chromatography for separation and mass spectrometry (MS) for detection and quantification. nih.govcdc.gov

Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): This technique is well-suited for analyzing volatile organic compounds in liquid matrices such as blood and urine. nih.govcdc.gov An inert gas is bubbled through the sample, stripping the volatile this compound, which is then collected on a sorbent trap. The trap is subsequently heated, and the desorbed analyte is transferred to the GC-MS system for analysis. This method offers excellent sensitivity, with detection limits for similar trihalomethanes in blood reported in the low µg/L range. cdc.gov

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Headspace analysis is a simpler and faster alternative to purge-and-trap. nih.gov A blood or urine sample is placed in a sealed vial and heated to allow the volatile compounds, including this compound, to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC-MS. While potentially less sensitive than P&T-GC-MS, it is a robust and high-throughput method suitable for screening and quantifying exposure. To enhance sensitivity, headspace solid-phase microextraction (HS-SPME) can be employed, where a coated fiber is exposed to the headspace to preconcentrate the analytes before GC-MS analysis. nih.gov

The selection of the analytical method often depends on the specific requirements of the study, including the desired detection limits and the number of samples to be analyzed. For definitive identification, mass spectrometry is the preferred detection method due to its high specificity. cdc.gov

| Analytical Technique | Biological Matrix | Sample Preparation | Key Advantages | Reported Detection Limits for similar THMs |

|---|---|---|---|---|

| Purge-and-Trap GC-MS | Blood, Urine | Inert gas purging, sorbent trapping, thermal desorption | High sensitivity, effective for trace-level analysis | ~0.017-0.021 µg/L in blood cdc.gov |

| Headspace GC-MS | Blood, Urine | Heating and equilibration in a sealed vial | Rapid, simple, high-throughput | Method dependent, generally higher than P&T |

| Headspace SPME-GC-MS | Blood, Urine | Adsorption onto a coated fiber in the headspace | Solvent-free, enhanced sensitivity over static headspace | 0.005 to 0.8 µg/L for various halogenated compounds nih.gov |

Reference Compound Applications in Analytical Method Development

In analytical chemistry, reference compounds are crucial for the development, validation, and quality control of analytical methods. epa.gov this compound can serve in several capacities as a reference material due to its well-defined chemical structure and properties. nih.gov

Calibrant: In quantitative analysis, a series of solutions containing known concentrations of a this compound certified reference material (CRM) are used to create a calibration curve. This curve allows for the determination of the concentration of this compound in unknown samples by comparing their analytical response to that of the standards.

Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to all samples, standards, and blanks. acanthusresearch.com While a structurally analogous compound is often preferred, an isomer of this compound, bromochloromethane (B122714) (CBrCl3), has been successfully used as an internal standard for the determination of trihalomethanes in drinking water by GC-Inductively Coupled Plasma-MS. nist.gov The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis. Isotopically labeled versions of the analyte, if available, are considered ideal internal standards. acanthusresearch.commedchemexpress.com

Surrogate Standard: A surrogate standard is a compound that is chemically similar to the analytes of interest but not expected to be present in the original sample. It is added to samples before preparation and analysis to monitor the efficiency of the analytical process, including extraction and recovery. For instance, in EPA methods for volatile organic compounds, compounds like fluorobenzene (B45895) are used as surrogates. epa.gov this compound could potentially be used as a surrogate in methods where it is not a target analyte but its recovery is expected to mimic that of the analytes of interest.

The selection of this compound as a reference compound depends on the specific requirements of the analytical method, including the matrix being analyzed and the other compounds being quantified. Its use in these applications is fundamental to ensuring the reliability and comparability of analytical data.

| Application | Purpose | Key Considerations for Selection | Example |

|---|---|---|---|

| Calibrant | To establish a concentration-response relationship for quantification. | High purity, certified concentration (CRM). | Preparing a multi-point calibration curve for THM analysis. |

| Internal Standard | To correct for variations in analytical procedure and instrument response. | Similar chemical/physical properties to the analyte, not present in the sample. | An isomer, bromochloromethane, used for THM analysis in water. nist.gov |

| Surrogate Standard | To monitor the performance and efficiency of the entire analytical method. | Similar recovery and analytical behavior to the target analytes, absent from the sample. | Added to samples before extraction to assess method recovery. |

Computational Chemistry and Theoretical Studies of Tribromochloromethane

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are founded on the principles of quantum mechanics, which govern the behavior of electrons and nuclei within a molecule. These methods are instrumental in determining the fundamental properties of tribromochloromethane at the molecular level. By solving approximations of the Schrödinger equation, researchers can compute a wide array of molecular characteristics with high precision. scienceopen.comresearchgate.net

The electronic structure of a molecule—the arrangement and energies of its electrons—is a primary determinant of its stability and chemical reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to model this aspect. scienceopen.com For this compound, such calculations would reveal the distribution of electron density, the energies and shapes of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the partial atomic charges on the carbon, bromine, and chlorine atoms.

The insights gained from electronic structure calculations directly inform predictions of the molecule's reactivity. For instance, regions of high or low electron density can indicate likely sites for electrophilic or nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and its susceptibility to electronic excitation. A smaller energy gap generally suggests higher reactivity. These computational tools provide a foundational understanding of how this compound will interact with other chemical species.

One of the significant achievements of computational chemistry is the ability to accurately predict the thermochemical properties of molecules, including their enthalpy of formation (ΔfH°). These theoretical derivations are crucial for understanding the energetics of chemical reactions involving the target compound. High-level quantum chemical calculations, often combined with empirical corrections, can yield thermochemical data that rival the accuracy of experimental measurements.

For this compound, the Active Thermochemical Tables (ATcT) provide a well-established value for its gas-phase enthalpy of formation. This value is derived from a comprehensive network of experimental and theoretical data, ensuring high accuracy and reliability.

| Thermochemical Property | Value | Uncertainty | Units | Conditions |

|---|---|---|---|---|

| ΔfH° (gas) | 54.2 | ± 1.6 | kJ/mol | 298.15 K |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules, molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, offering a dynamic picture of molecular interactions. mdpi.com

The behavior of this compound can be significantly influenced by its surrounding environment. Molecular dynamics simulations are an ideal tool for assessing these solvent effects. nih.gov By simulating a system containing one or more this compound molecules solvated by a large number of solvent molecules (such as water or an organic solvent), researchers can investigate how intermolecular forces affect the solute's properties and behavior. researchgate.net

For a small, relatively rigid molecule like this compound, conformational dynamics are less complex than for large, flexible molecules. nih.gov However, MD simulations can still provide valuable information about its rotational and translational motion within a solvent cage, as well as the structure of the solvent shell surrounding it. These simulations can quantify important properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, providing a detailed picture of the solvation structure.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the precise pathway by which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry offers powerful tools for modeling reaction mechanisms and characterizing the high-energy transition states that lie along the reaction coordinate. mit.edu

For this compound, a potential reaction of interest is its interaction with radical species, such as the abstraction of a bromine or chlorine atom by a hydrogen atom. nist.gov Computational modeling of such a reaction would involve several key steps. First, the geometries of the reactants (CBr₃Cl and H) and the potential products (e.g., CHBr₂Cl + Br, or CHBr₃ + Cl) are optimized. libretexts.org

Next, the transition state (TS) for the reaction must be located on the potential energy surface. github.io The transition state is a first-order saddle point, representing the maximum energy along the minimum energy path between reactants and products. github.io Various computational algorithms are available to find and optimize the geometry of the transition state. libretexts.org Once the TS is located, its structure provides crucial information about the geometry of the activated complex.

Finally, by calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This value is a key determinant of the reaction rate. Further calculations can confirm that the identified transition state correctly connects the desired reactants and products. mit.edu This type of detailed analysis provides a molecular-level understanding of the reaction's feasibility and kinetics. nih.gov

Future Directions and Emerging Research Avenues for Tribromochloromethane

Integrated Multi-Omics Approaches in Toxicological Assessments

The future of toxicological assessments for tribromochloromethane lies in the integration of multiple "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the adverse effects of chemical exposure at various biological levels. nih.govnih.gov

Exposure to chemical compounds can trigger a cascade of effects at the regulatory pathway level, involving changes in the levels, interactions, and feedback loops of various biomolecules. nih.gov A single-omics technique, such as transcriptomics, can only capture changes in a limited subset of this biological cascade. nih.gov By integrating data from multiple omics platforms, researchers can gain a more systemic understanding of toxicity pathways. nih.govnih.gov

Genomics: Can identify genetic predispositions that may increase susceptibility to this compound toxicity.

Transcriptomics: Can reveal changes in gene expression in response to exposure, providing insights into the cellular pathways that are affected.

Proteomics: Can identify alterations in protein expression and function, which are the ultimate effectors of cellular processes.

Metabolomics: Can detect changes in the metabolic profile of an organism, offering a snapshot of the physiological response to the toxicant.

By combining these approaches, scientists can construct detailed adverse outcome pathways (AOPs) for this compound. This will allow for a more accurate prediction of its potential health risks and the development of more sensitive biomarkers of exposure and effect. nih.gov The central idea behind toxicogenomics is that alterations in gene expression precede the observable signs of toxicity or carcinogenicity. nih.gov

Advanced Remediation Technologies and Environmental Management Strategies

Developing effective methods for the removal of this compound from contaminated environments is a key area of future research. Advanced remediation technologies are moving beyond traditional methods toward more sustainable and efficient solutions.

Current and Emerging Remediation Approaches:

| Technology | Description | Potential Application for this compound |

| In Situ Bioremediation | This technology utilizes microorganisms to break down contaminants into less harmful substances. nasa.govfrtr.gov Methane-enhanced bioremediation, for example, has shown promise for chlorinated solvents. frtr.gov | Research could focus on identifying or engineering microbes capable of degrading this compound through reductive dehalogenation. |

| In Situ Chemical Reduction (ISCR) | ISCR involves the injection of a reductant, such as zero-valent iron (ZVI), into the subsurface to chemically degrade contaminants. augustmack.com | The efficacy of ISCR for this compound could be investigated, potentially in combination with bioremediation. |

| Thermal Remediation | This method uses heat to volatilize or destroy contaminants in soil and groundwater. augustmack.com Electrical resistive heating is one such technique. augustmack.com | The high energy costs of thermal remediation may necessitate research into more energy-efficient approaches for this compound. |

| Adsorption | Materials like granular activated carbon (GAC) can be used to adsorb this compound from water. epa.gov Liquid activated carbon (LAC) is a newer technology that involves injecting micron-scale carbon particles into an aquifer. clu-in.org | Future research could explore the development of novel adsorbent materials with higher selectivity and capacity for this compound. |

| Oxidation | Oxidants like ozone and chlorine dioxide can be used to control precursors of trihalomethanes in drinking water. epa.gov | The effectiveness of advanced oxidation processes (AOPs) for the direct degradation of this compound warrants further investigation. |

Environmental management strategies will increasingly focus on preventing the release of this compound into the environment. This includes improving industrial processes to minimize its formation as a byproduct and developing more effective waste treatment methods.

Application of Green Chemistry Principles in Halomethane Synthesis and Use

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov Applying these principles to the synthesis and use of halomethanes like this compound is a critical area for future research. The twelve principles of green chemistry provide a framework for this endeavor. epa.govsigmaaldrich.comacs.org

Key Green Chemistry Principles and Their Application:

| Principle | Description | Relevance to this compound |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. yale.eduepa.govsigmaaldrich.comacs.org | Designing synthetic routes that avoid the formation of this compound as a byproduct. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.comacs.org | Developing reactions with high atom economy to minimize waste. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduepa.govsigmaaldrich.comacs.org | Exploring alternative reagents and catalysts that are less toxic than those currently used. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.eduacs.org | Developing synthetic methods that can be conducted at ambient temperature and pressure. yale.eduacs.org |